3-({[6-ETHYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
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Overview
Description
3-({[6-ETHYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound that features a bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[6-ETHYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can be achieved through a multi-step process involving the following key steps:
Formation of the Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Core: This can be synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis.
Introduction of the Benzothienyl Group: The benzothienyl group can be introduced through a Friedel-Crafts acylation reaction using 6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene as the starting material.
Coupling Reaction: The final step involves coupling the benzothienyl derivative with the bicyclic core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothienyl moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: Possible applications in the treatment of diseases due to its unique structure and functional groups.
Industry
Material Science: Use in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-({[6-ETHYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane Derivatives: Compounds with similar bicyclic structures.
Benzothiophene Derivatives: Compounds with the benzothiophene moiety.
Uniqueness
The uniqueness of 3-({[6-ETHYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID lies in its combination of a bicyclic core with a benzothienyl group, providing a distinct set of chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C21H25NO5S |
---|---|
Molecular Weight |
403.5g/mol |
IUPAC Name |
3-[(6-ethyl-3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H25NO5S/c1-3-10-4-7-13-14(8-10)28-19(17(13)21(26)27-2)22-18(23)15-11-5-6-12(9-11)16(15)20(24)25/h5-6,10-12,15-16H,3-4,7-9H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
XXEHSBZPOHEQAK-UHFFFAOYSA-N |
SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3C4CC(C3C(=O)O)C=C4 |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3C4CC(C3C(=O)O)C=C4 |
Origin of Product |
United States |
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